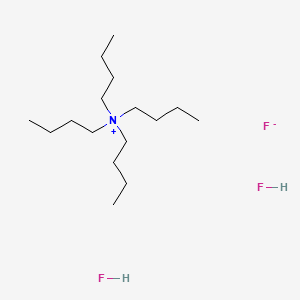
Tetrabutylammonium fluoride dihydrofluoride
Vue d'ensemble
Description
Tetrabutylammonium fluoride dihydrofluoride is not directly mentioned in the provided papers. However, the related compound tetrabutylammonium difluorotriphenylstannate is discussed as a nucleophilic fluorinating agent and synthetic equivalent to organometallic reagents like PhMgX or PhLi. This compound is prepared on a multigram scale and is noted for its thermal stability and non-hygroscopic nature, which makes it useful in various synthetic applications .
Synthesis Analysis
The synthesis of tetrabutylammonium difluorotriphenylstannate is described as straightforward and scalable. It is synthesized in a way that emphasizes the concept of hypercoordination, which is beneficial for the selectivity, reactivity, and shelf-stability of the reagent . This compound serves as a fluorinating agent and is stable up to 210°C, providing an advantage over other fluorinating agents like TBAF and TASF .
Molecular Structure Analysis
While the molecular structure of tetrabutylammonium fluoride dihydrofluoride is not directly analyzed in the provided papers, the structure of tetrabutylammonium difluorotriphenylstannate is highlighted as a hypervalent complex of tin. This structure allows it to act effectively as a fluorinating agent, suggesting that the molecular structure plays a crucial role in its reactivity and stability .
Chemical Reactions Analysis
The chemical reactivity of tetrabutylammonium difluorotriphenylstannate is showcased through its ability to facilitate nucleophilic fluorination reactions. It is also capable of alkylation reactions with alkyl bromides, yielding good to quantitative yields. The reagent has been kept for years without protection from moisture, indicating its robustness . Additionally, tetrabutylammonium bromide has been used to catalyze trifluoromethylation/cyclization reactions, demonstrating the versatility of tetrabutylammonium salts in synthetic chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrabutylammonium salts are crucial for their application in synthesis. Tetrabutylammonium difluorotriphenylstannate is characterized by its thermal stability and lack of hygroscopicity, which are significant advantages in synthetic chemistry. The semi-molten mixture of tetrabutylammonium bromide with an alkali metal fluoride is an efficient reagent system for the synthesis of organofluorine compounds, offering a convenient alternative to anhydrous tetrabutylammonium fluoride . Tetrabutylammonium fluoride itself is known to catalyze regioselective cycloadditions, further highlighting the importance of the physical and chemical properties of these compounds in their reactivity .
Applications De Recherche Scientifique
Fluorinating Agent and Synthetic Equivalent
Tetrabutylammonium difluorotriphenylstannate, a closely related compound, serves as a novel fluorinating agent and anhydrous synthetic equivalent to TBAF, showcasing stability up to 210°C and resistance to hydration. This quality makes it suitable for enolsilylether alkylations with alkyl bromides, yielding good to quantitative results even when stored unprotected from moisture for years (Gingras, 1991).
Anhydrous Synthesis
Anhydrous tetrabutylammonium fluoride can be prepared via nucleophilic aromatic substitution of hexafluorobenzene with tetrabutylammonium cyanide, demonstrating its stability against Hofmann elimination and its catalytic utility in decomposition reactions (Sun & DiMagno, 2005).
Organofluorine Compound Synthesis
A semi-molten mixture of tetrabutylammonium bromide and an alkali metal fluoride has been found efficient for preparing organofluorine compounds through facile fluoride-ion exchange with organohalides, providing a simple alternative to 'anhydrous' TBAF (Bhadury, Pandey, & Jaiswal, 1995).
Silicon-Carbon Bond Cleavage
Tetrabutylammonium triphenyldifluorosilicate (TBAT) has been employed as a fluoride source for the cleavage of silicon-carbon bonds, facilitating the generation of in situ carbanions that coupled with various electrophiles, including aldehydes and ketones, in moderate to high yields. This highlights TBAT's superiority in terms of handling and reactivity compared to TBAF (Pilcher & DeShong, 1996).
Catalyst in Organic Reactions
TBAF acts as an efficient catalyst in the [3 + 2] cycloaddition reaction of organic nitriles with trimethylsilyl azide under solventless conditions, yielding 5-substituted 1H-tetrazoles under mild conditions with high yields (Amantini et al., 2004).
Tetrabutylammonium bifluoride/potassium bifluoride mixtures effectively nucleophilically open sugar-derived epoxides with fluoride, offering a stable and accessible route to fluorinated carbohydrate products (Nan et al., 2017).
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
tetrabutylazanium;fluoride;dihydrofluoride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.3FH/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;3*1H/q+1;;;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXQMNWIADOAJY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.F.F.[F-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H38F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20471859 | |
| Record name | N,N,N-Tributylbutan-1-aminium fluoride--hydrogen fluoride (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium fluoride dihydrofluoride | |
CAS RN |
99337-56-1 | |
| Record name | N,N,N-Tributylbutan-1-aminium fluoride--hydrogen fluoride (1/1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20471859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N,N,N-tributylbutan-1-aminium fluoride dihydrofluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



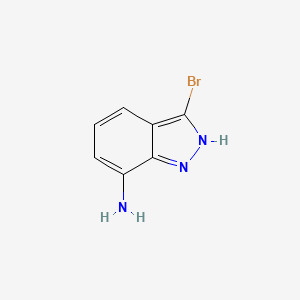
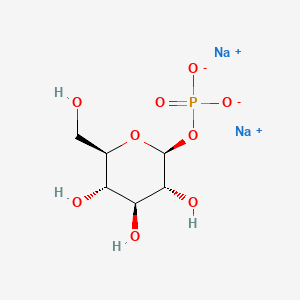




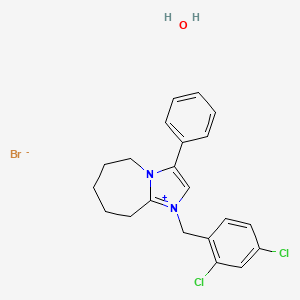
![1-[(Benzyloxy)carbonyl]-5-methyl-N-(2-phenoxybenzoyl)tryptophan](/img/structure/B1339523.png)
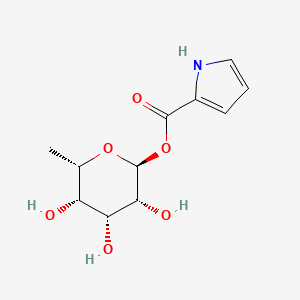

![methyl 3-methyl-4-[[(2S)-pyrrolidin-2-yl]methoxy]benzoate](/img/structure/B1339533.png)


